

Diphenylphosphine: A Comprehensive Technical Guide to Health and Hazard Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphine [(C₆H₅)₂PH] is a highly reactive organophosphorus compound with significant applications in chemical synthesis, particularly as a precursor to ligands used in catalysis. Despite its utility, **diphenylphosphine** presents a considerable hazard profile that necessitates careful handling and a thorough understanding of its potential health effects. This technical guide provides an in-depth summary of the known health and hazard information for **diphenylphosphine** exposure. It includes a review of its physicochemical properties, toxicological data, and established hazard classifications. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and to inform risk assessments.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **diphenylphosphine** is fundamental to assessing its behavior and potential for exposure. This foul-smelling, colorless liquid is notably reactive, particularly with oxygen.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of **Diphenylphosphine**

Property	Value	Reference(s)	
Chemical Formula	C12H11P	[2]	
Molecular Weight	186.19 g/mol	[3]	
Appearance	Colorless liquid	[1]	
Odor	Pungent, foul	[4]	
Boiling Point	280 °C (536 °F)	[3]	
Density	1.07 g/mL at 25 °C	[3]	
Vapor Pressure	2 mmHg at 110 °C	[3]	
Flash Point	110 °C (230 °F) - closed cup	[3]	
Solubility	Insoluble in water	[5]	
Stability	Stable in sealed containers under an inert atmosphere. Readily oxidizes in air. Pyrophoric.	[1][2]	

Toxicological Information

The toxicological data for **diphenylphosphine** is not extensively reported in publicly available literature. Much of the understanding of its toxicity is derived from its irritant properties and by analogy to related phosphine compounds.

Acute Toxicity

Quantitative data on the acute oral, dermal, and inhalation toxicity of **diphenylphosphine**, such as LD50 and LC50 values, are not readily available in peer-reviewed literature or safety data sheets. Safety data sheets for **diphenylphosphine** indicate that it is "harmful if swallowed" but do not provide a specific oral LD50 value.[5] One safety data sheet for a related compound, methyl(diphenyl)phosphine oxide, provides an oral LD50 in mice of 840 mg/kg, suggesting moderate toxicity for that particular derivative.[6] For comparison, the 4-hour LC50 for the related compound phenylphosphine in male rats has been determined to be 1.56 μ M/L. [7]

Table 2: Summary of Acute Toxicity Data for Diphenylphosphine

Endpoint	Species	Route	Value	Classificati on	Reference(s
Oral LD50	Not Reported	Oral	Not Available	Harmful if swallowed	[2][5]
Dermal LD50	Not Reported	Dermal	Not Available	Not Classified	[2]
Inhalation LC50	Not Reported	Inhalation	Not Available	May cause respiratory irritation	[2][8]

Hazard Identification

Diphenylphosphine is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8] The primary hazards associated with **diphenylphosphine** are its pyrophoric nature and its irritant effects on the skin, eyes, and respiratory system.[2][8]

Table 3: GHS Hazard Classification for **Diphenylphosphine**

Hazard Class	Hazard Category	Hazard Statement	Reference(s)
Pyrophoric Liquids	1	H250: Catches fire spontaneously if exposed to air	[2][8]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[2][8]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	[2][8]
Specific Target Organ Toxicity - Single Exposure	3	H335: May cause respiratory irritation	[2][8]
Acute Toxicity, Oral	4 (presumed)	H302: Harmful if swallowed	[5]

Health Effects and Exposure Symptoms

Exposure to **diphenylphosphine** can lead to a range of adverse health effects, primarily related to its irritant properties.

- Inhalation: Inhalation of diphenylphosphine vapors can cause significant irritation to the
 respiratory tract.[4] Symptoms may include coughing, shortness of breath, and a burning
 sensation in the nose, throat, and lungs.[4] High-level or prolonged exposure could lead to
 more severe conditions such as pneumonitis.[4] General symptoms of overexposure may
 include headache, dizziness, tiredness, nausea, and vomiting.[5]
- Skin Contact: Direct contact with liquid diphenylphosphine can cause skin irritation, characterized by redness, itching, and pain.[2]
- Eye Contact: Contact with the eyes can cause serious irritation, leading to redness, pain, and potentially blurred vision.[2]
- Ingestion: Ingestion of diphenylphosphine is considered harmful and may cause gastrointestinal irritation.[2]

Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), for **diphenylphosphine**. This lack of specific limits underscores the importance of implementing robust engineering controls and personal protective equipment to minimize any potential for exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological testing of **diphenylphosphine** are not available in the public domain. However, standardized protocols for assessing the acute toxicity of chemicals are well-established by organizations such as the Organisation for Economic Cooperation and Development (OECD). Should toxicological studies on **diphenylphosphine** be conducted, they would likely follow these established guidelines.

General Protocol for Acute Oral Toxicity (Following OECD Guideline 423)

This method aims to classify a substance based on its acute oral toxicity. It involves a stepwise procedure with a small number of animals per step.

- Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Fasting: Animals are housed in suitable cages and fasted overnight before administration of the test substance.
- Dose Administration: The test substance is administered in a single dose by oral gavage.
 The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Endpoint: The outcome of the initial dose group determines the next step, which may involve dosing at a higher or lower level, or cessation of testing. The final classification is based on

the observed mortality at specific dose levels.

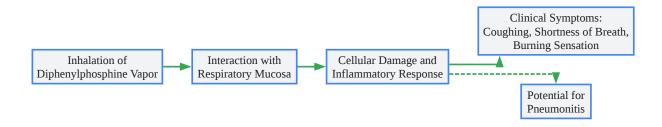
General Protocol for Acute Dermal Toxicity (Following OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity through skin contact.

- Test Animals: Healthy, young adult rats, rabbits, or guinea pigs with intact skin are used.
- Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
- Dose Application: The test substance is applied uniformly over a defined area of the clipped skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.
- Exposure Duration: The exposure period is typically 24 hours.
- Observation: After the exposure period, the dressing is removed, and the skin is cleaned.
 Animals are observed for signs of toxicity and skin reactions for at least 14 days.

General Protocol for Acute Inhalation Toxicity (Following OECD Guideline 403)

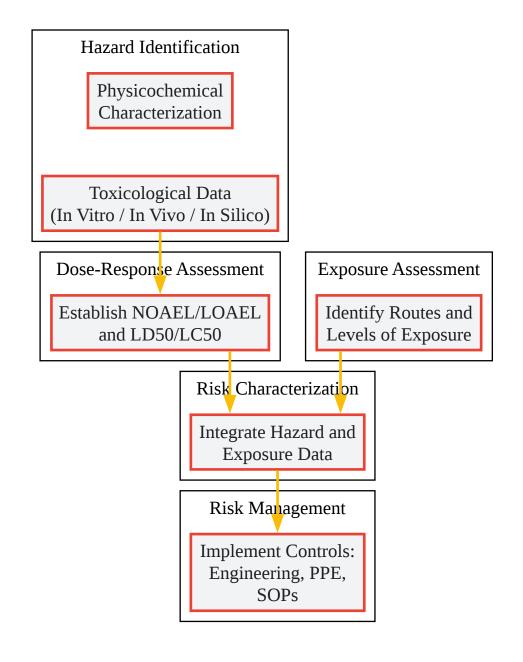
This protocol is designed to determine the toxicity of a substance when inhaled.


- Test Animals: Young adult rats are the preferred species.
- Exposure System: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable, respirable atmosphere of the test substance.
- Exposure Conditions: The concentration of the test substance, particle size distribution (for aerosols), and duration of exposure (typically 4 hours) are carefully controlled.
- Observation: Animals are monitored for clinical signs of toxicity during and after exposure for at least 14 days. Body weight changes are also recorded.

• Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration of the substance that is lethal to 50% of the test animals.

Signaling Pathways and Experimental Workflows

Due to the limited specific toxicological data for **diphenylphosphine**, the precise signaling pathways involved in its toxicity have not been elucidated. However, based on its irritant properties, a general pathway for respiratory irritation can be proposed.



Click to download full resolution via product page

Caption: Proposed pathway for respiratory irritation following **diphenylphosphine** exposure.

The following diagram illustrates a general workflow for the hazard assessment of a chemical like **diphenylphosphine**, highlighting the steps from initial characterization to risk management.

Click to download full resolution via product page

Caption: General workflow for chemical hazard assessment.

Conclusion

Diphenylphosphine is a valuable chemical intermediate that poses significant health and safety risks, primarily due to its pyrophoric nature and its irritant effects on the skin, eyes, and respiratory system. While quantitative acute toxicity data are lacking, the available information strongly indicates that exposure should be minimized through stringent safety protocols. This

includes the use of appropriate engineering controls such as fume hoods, and the consistent use of personal protective equipment, including chemical-resistant gloves, safety goggles, and respiratory protection where necessary. Researchers and professionals working with **diphenylphosphine** must remain vigilant and adhere to all safety guidelines to mitigate the risks associated with its use. Further toxicological studies are warranted to provide a more complete quantitative assessment of its health hazards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diphenylphosphine Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. 98%, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 4. insparrowchemical.com [insparrowchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diphenylphosphine | C12H11P | CID 70017 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diphenylphosphine: A Comprehensive Technical Guide to Health and Hazard Information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032561#health-and-hazard-information-fordiphenylphosphine-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com